molecular formula C11H12O B1586965 8-methyl-3,4-dihydro-1H-naphthalen-2-one CAS No. 31701-18-5

8-methyl-3,4-dihydro-1H-naphthalen-2-one

Cat. No.: B1586965
CAS No.: 31701-18-5
M. Wt: 160.21 g/mol
InChI Key: QQZGDROMFGJFHQ-UHFFFAOYSA-N
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Description

8-Methyl-3,4-dihydro-1H-naphthalen-2-one is an organic compound with the molecular formula C11H12O. It is a derivative of naphthalene, characterized by a methyl group at the 8th position and a ketone group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3,4-dihydro-1H-naphthalen-2-one typically involves the cyclization of appropriate precursors. One common method involves the use of 2-methoxybenzonitrile as a starting material. The process includes hydrolysis and reduction reactions under mild conditions, which are advantageous for industrial production due to their short reaction times and high yields .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to maximize yield and minimize costs. Techniques such as the use of magnetic nanometer particle-loaded Lewis acids have been employed to facilitate the separation and recovery of catalysts, thereby reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-3,4-dihydro-1H-naphthalen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-3,4-dihydro-1H-naphthalen-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    α-Tetralone (3,4-dihydro-1H-naphthalen-1-one): Similar structure but with the ketone group at the 1st position.

    1-Tetralone (1,2,3,4-tetrahydronaphthalen-1-one): Another isomer with the ketone group at the 1st position.

    1-Oxotetralin (1-oxo-1,2,3,4-tetrahydronaphthalene): A related compound with a similar bicyclic structure.

Uniqueness

8-Methyl-3,4-dihydro-1H-naphthalen-2-one is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other tetralone derivatives and can affect its behavior in various chemical and biological contexts .

Properties

IUPAC Name

8-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZGDROMFGJFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)CCC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393814
Record name 8-methyl-3,4-dihydro-1H-naphthalen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31701-18-5
Record name 8-methyl-3,4-dihydro-1H-naphthalen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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